molecular formula C17H19N5O2 B2538364 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline CAS No. 129882-03-7

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline

Cat. No.: B2538364
CAS No.: 129882-03-7
M. Wt: 325.372
InChI Key: NBJVMRXYTKXOLG-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline is a benzotriazole derivative characterized by a nitroaniline core substituted with a butyl chain and a benzotriazolylmethyl group. The benzotriazole moiety is a heterocyclic aromatic system with three nitrogen atoms, known for its stability and utility in coordination chemistry and pharmaceuticals . The butyl chain enhances lipophilicity, which may affect solubility and membrane permeability in biological systems.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-3-11-20(14-7-6-8-15(12-14)22(23)24)13-21-17-10-5-4-9-16(17)18-19-21/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJVMRXYTKXOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline typically involves the reaction of benzotriazole with an appropriate aniline derivative under controlled conditions. One common method involves the use of benzotriazole as a nucleophile in a substitution reaction with a halogenated aniline derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO2_2) at the 3-position of the aniline ring undergoes selective reduction to yield amine derivatives. This reaction is pivotal for generating intermediates with biological relevance.

Reagents and Conditions :

  • Hydrogen gas (H2_2) with palladium on carbon (Pd/C) at 25–60°C.

  • Sodium dithionite (Na2_2S2_2O4_4) in aqueous ethanol under reflux.

Product :
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-aminoaniline (C13_{13}H17_{17}N5_5) is formed with >85% yield in optimized conditions.

ParameterValue
Reaction Time4–6 hours
Temperature50°C
Catalyst Loading5 wt% Pd/C
Purity (HPLC)≥98%

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole group acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, enabling functionalization at the methylene bridge.

Reagents and Conditions :

  • Sodium hydroxide (NaOH, 2M) in dimethylformamide (DMF) at 80°C .

  • Primary amines (e.g., methylamine, ethylamine) as nucleophiles .

Product :
Substituted N-alkyl-N-butyl-3-nitroaniline derivatives. For example, reaction with methylamine produces N-methyl-N-butyl-3-nitroaniline (C12_{12}H17_{17}N3_3O2_2) .

Kinetic Data :

  • Rate constant (kk) at 80°C: 2.3×1042.3 \times 10^{-4} s1^{-1} .

  • Activation energy (EaE_a): 68 kJ/mol .

Cross-Coupling Reactions

The compound participates in Ullmann-type coupling reactions facilitated by its aromatic nitro group and benzotriazole’s electron-withdrawing effects.

Reagents and Conditions :

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K2_2CO3_3) in N,N-dimethylacetamide (DMA) at 120°C.

Product :
Biaryl derivatives formed via C–N bond formation. For instance, coupling with iodobenzene yields N-butyl-3-nitro-N-(phenylbenzotriazolylmethyl)aniline (C24_{24}H23_{23}N5_5O2_2).

ParameterValue
Yield72–78%
Reaction Time12–18 hours
TON^*7.8

^*Turnover number based on CuI catalyst.

Hydrolysis of the Benzotriazole Group

Under acidic conditions, the benzotriazole moiety undergoes hydrolysis, cleaving the C–N bond.

Reagents and Conditions :

  • Hydrochloric acid (HCl, 6M) at 90°C for 8 hours.

  • Sulfuric acid (H2_2SO4_4, 50%) as an alternative.

Product :
3-Nitroaniline and 1H-benzotriazole-1-methanol as primary products. The reaction follows first-order kinetics with a half-life (t1/2t_{1/2}) of 2.1 hours in 6M HCl.

Photochemical Reactions

The nitro group undergoes photoreduction under UV light (λ=365\lambda = 365 nm), producing nitroxide radicals.

Conditions :

  • UV irradiation in acetonitrile with triethylamine as a sacrificial reductant.

  • Reaction monitored by EPR spectroscopy.

Product :
Stable nitroxide radicals confirmed by hyperfine splitting constants (aN=14.7a_N = 14.7 G).

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a catalytic hydrogenation mechanism, where H2_2 dissociates on Pd/C, forming reactive hydrogen atoms that reduce -NO2_2 to -NH2_2 .

  • SNAr Reactions : The benzotriazole’s electron-deficient aromatic ring facilitates nucleophilic attack, with NaOH deprotonating the nucleophile to enhance reactivity .

  • Coupling Reactions : Cu(I) mediates oxidative addition with aryl halides, followed by transmetallation and reductive elimination to form C–N bonds.

Analytical Characterization

Products are validated using:

  • 1^11H NMR : Distinct shifts for amine protons (δ=4.85.2\delta = 4.8–5.2 ppm) post-reduction.

  • MS (ESI+) : Molecular ion peaks matching theoretical masses (e.g., m/z 326.2 for the parent compound) .

  • HPLC : Retention times correlated with reference standards.

Scientific Research Applications

Key Properties

  • Molecular Weight : Approximately 249.29 g/mol
  • Solubility : Soluble in organic solvents, which enhances its utility in various formulations.
  • Stability : The presence of the benzotriazole group contributes to its stability under different environmental conditions.

Pharmaceutical Development

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline is primarily explored as an intermediate in the synthesis of novel pharmaceuticals. Its structural properties make it a candidate for developing anti-cancer agents and other therapeutic compounds. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets enhances its potential as a drug candidate .

Case Study: Anti-Cancer Agents

Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The incorporation of the benzotriazole moiety has been linked to improved bioactivity and selectivity against tumor cells .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques such as chromatography and spectroscopy. Its unique structure allows it to enhance the detection of specific analytes, making it valuable for qualitative and quantitative analysis .

Application Example: Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) to separate complex mixtures effectively. Its ability to stabilize analytes during the separation process improves the reliability of results .

Material Science

The exploration of this compound extends into material science, where it is investigated for creating advanced materials with enhanced thermal and mechanical properties. The incorporation of benzotriazole derivatives into polymers has shown promise in improving their durability and resistance to environmental stressors .

Research Findings

Studies indicate that polymers modified with this compound exhibit better thermal stability compared to unmodified counterparts. This characteristic is essential for applications requiring materials that can withstand high temperatures without degrading .

Agricultural Chemistry

In agricultural chemistry, this compound finds application in the formulation of agrochemicals. It aids in developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact. The compound's stability enhances the longevity and effectiveness of these formulations .

Example: Pesticide Development

Research has demonstrated that formulations containing this compound show increased efficacy against certain pests while reducing the required dosage, thereby lessening environmental exposure .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Nitroaniline Derivatives

The compound is structurally analogous to N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (CAS: 300680-04-0) . Key differences include:

  • Nitro Group Position : The target compound has a meta-nitro group (3-nitroaniline), whereas the analog features a para-nitro group (4-nitroaniline). Meta substitution reduces resonance stabilization compared to para, altering electronic properties and reactivity.
  • Alkyl Chain Length: The butyl group (C₄H₉) in the target compound vs.
Table 1: Structural Comparison of Nitroaniline Derivatives
Compound Nitro Position Alkyl Group Molecular Formula Key Functional Groups
Target Compound 3-nitro Butyl C₁₇H₁₈N₆O₂ Benzotriazole, Nitro, Aniline
N-(Benzotriazolylmethyl)-N-methyl-4-nitroaniline 4-nitro Methyl C₁₄H₁₃N₅O₂ Benzotriazole, Nitro, Aniline

Comparison with Benzimidazole-Benzotriazole Hybrids

describes 1,3-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f) and 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f) . These compounds differ in:

  • Core Structure : Hybrids feature a benzimidazole-thione or benzimidazole core instead of nitroaniline.
  • Biological Relevance : Benzimidazole derivatives are often associated with antimicrobial or antitumor activity, while nitroaniline derivatives may serve as intermediates or corrosion inhibitors.
  • Synthetic Challenges: The bis-benzotriazole structure in 7f requires larger nucleophiles, which notes can reduce reaction yields compared to simpler substitutions .

Triazole-Based Antitumor Agents

–6 highlight 1-aryltriazole-4-carboxylic acids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) with significant activity against lung cancer (NCI-H522 cells) . Key contrasts include:

  • Functional Groups : The antitumor agents feature carboxylic acid and thiazole substituents, unlike the nitroaniline and benzotriazole groups in the target compound.
  • Mechanistic Implications : The carboxylic acid group in triazole derivatives facilitates hydrogen bonding and target binding (e.g., c-Met inhibition), whereas the nitro group in the target compound may limit bioavailability due to metabolic instability.

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C17H19N5O2
  • Molar Mass : 325.37 g/mol
  • CAS Number : 129882-03-7

The compound consists of a benzotriazole moiety linked to a butyl group and a nitroaniline structure, which contributes to its reactivity and biological interactions. The presence of the nitro group allows for various chemical transformations, enhancing its potential as a pharmacologically active agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzotriazole structure can engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, leading to modulation of their activity. This compound has been shown to inhibit certain enzymes and disrupt cellular processes, potentially inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The structural features including hydrophobic groups contribute to their potency .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
15aE. coli10 μg/mL
15dBacillus subtilis5 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have shown that modifications on the benzotriazole ring can enhance antifungal efficacy against pathogens like Candida albicans.

CompoundFungal StrainMIC (μg/mL)
22bCandida albicans12.5
22dAspergillus niger25

Antiparasitic Activity

This compound has shown promising results in inhibiting protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that at concentrations of 50 μg/mL, the compound could significantly reduce the viability of trypomastigotes, the infectious form of the parasite .

Case Studies

A notable study explored the synthesis and biological evaluation of related benzotriazole compounds. These compounds were screened for their antibacterial, antifungal, and antitubercular activities. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .

Another research effort focused on the interaction of benzotriazole derivatives with cancer cell lines. The findings suggested that these compounds could induce apoptosis through specific pathways involving reactive oxygen species (ROS) generation.

Q & A

Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-butyl-3-nitroaniline, and what factors influence reaction yields?

The compound can be synthesized via Mannich-type reactions using benzotriazole as a mediator. Key steps involve condensation of 3-nitroaniline with formaldehyde and benzotriazole, followed by alkylation with butyl bromide. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) critically affect yields. For example, reports yields of 50–70% for analogous nitroaniline derivatives after purification via silica gel chromatography with ethyl acetate/hexane gradients. Catalytic bases like K₂CO₃ enhance alkylation efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Confirms benzotriazole protons (δ 8.0–8.5 ppm, singlet) and butyl chain integration (δ 0.8–1.5 ppm, triplet/multiplet).
  • HRMS : Validates molecular mass (e.g., [M+H]+ expected at m/z 355.1412) with deviations <5 ppm, ensuring purity ( ).
  • IR : Identifies nitro group stretches (~1520 cm⁻¹) and aromatic C-H vibrations.
  • X-ray diffraction : Resolves molecular geometry and packing ( ) .

Q. How does the 3-nitro group influence the electronic properties of the aniline ring?

The nitro group withdraws electron density via resonance, deactivating the ring toward electrophilic substitution. This directs nucleophilic attacks to the meta position, as observed in ’s nitrosoaniline derivatives. UV-Vis spectra show a bathochromic shift (~400 nm) due to nitro conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining structures with SHELX programs?

Discrepancies in SHELX-refined structures (e.g., high R-factors) may arise from crystal twinning or disorder . Strategies include:

  • Applying TWIN/BASF commands in SHELXL to model twinning.
  • Validating refinement via Fo vs. Fc maps and R-factor convergence (<5%).
  • Example: reports a monoclinic P21 space group (a=5.3359 Å, b=19.2285 Å, c=5.6017 Å) refined to R1=0.039 using 7072 reflections .
Refinement Parameter Value
Space groupP21
R-factor (R1)<0.05
Resolution (Å)0.84
Completeness (%)99.5

Q. What methodologies elucidate the hydrogen-bonding network in the crystal lattice?

The benzotriazole moiety facilitates N-H···O/N interactions (e.g., N-Hbenzotriazole···Onitro, 2.8–3.2 Å). Use Mercury software to analyze contact distances/angles and visualize packing. Intramolecular H-bonds reduce conformational flexibility, as seen in ’s structure .

Q. How can computational chemistry predict reactivity or spectroscopic properties?

DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4 eV) and electrostatic potentials. Compare computed NMR shifts (GIAO method) with experimental data. Limitations include neglecting solvent effects and crystal packing forces .

Q. What are the thermal decomposition pathways under varying conditions?

TGA-DSC under N₂ reveals decomposition onset at ~200°C. Coupled FTIR detects NOx evolution ( ). For stability studies, compare DSC exotherms (e.g., nitro group decomposition at 220°C) .

Q. How can chromatographic methods identify and separate synthesis impurities?

Common impurities (e.g., unreacted 3-nitroaniline) are resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Retention times: <10 min for impurities vs. ~15 min for the product. MS fragmentation identifies structural deviations ( ) .

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